molecular formula C23H17BrN2O4 B2872288 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951979-25-2

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2872288
CAS No.: 951979-25-2
M. Wt: 465.303
InChI Key: ZGTXZQRFADTEAX-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C23H17BrN2O4 and its molecular weight is 465.303. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of chromeno[4,3-b]pyridine derivatives in the development of anticancer agents. Studies involving docking and molecular docking analyses have identified compounds with significant activity against breast cancer cell lines, such as MCF-7. These compounds exhibit high binding affinity and anticancer activities, suggesting their potential role in breast cancer treatment (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022). Further, the synthesis and evaluation of chromene and pyridine derivatives via one-pot multicomponent reactions have expanded the library of compounds with potential therapeutic applications, including anticancer activities (A. Khodairy, Ali M. Ali, M. El-wassimy, 2017).

Chemical Synthesis and Material Science

The chemical synthesis of novel chromene, pyridine, and related derivatives has been explored for various applications, including material science. For instance, the synthesis of novel chromene and pyridine derivatives through one-pot multicomponent reactions provides insights into the development of new materials and chemical entities with unique properties (A. Khodairy, Ali M. Ali, M. El-wassimy, 2017). Additionally, the study of crystal structures of chromene derivatives, such as the synthesis and crystallographic analysis of 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, contributes to the understanding of molecular configurations and potential applications in material science (Rui Yuan et al., 2010).

Biological Studies

The exploration of chromeno[4,3-b]pyridine derivatives extends to biological studies, particularly in understanding their interaction with biological molecules and potential therapeutic applications. The study of estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and quinoline conjugates showcases the exploration of these compounds in biological systems, indicating their potential in drug development (I. Parveen et al., 2017).

Properties

IUPAC Name

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-5-1-2-6-20(18)30-21-13-28-23-16(22(21)27)7-8-19-17(23)12-26(14-29-19)11-15-4-3-9-25-10-15/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXZQRFADTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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